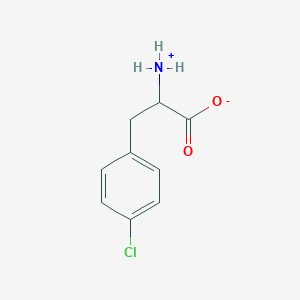

2-Azaniumyl-3-(4-chlorophenyl)propanoate

Vue d'ensemble

Description

Elle agit comme un inhibiteur sélectif et irréversible de la tryptophane hydroxylase, une enzyme qui joue un rôle crucial dans la biosynthèse de la sérotonine . La Fenclonine a été utilisée expérimentalement pour traiter le syndrome carcinoïde, bien que ses effets secondaires aient limité son utilisation clinique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Fenclonine peut être synthétisée par la chloration de la phénylalanineCela peut être réalisé en utilisant des réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de la Fenclonine implique généralement des réactions de chloration à grande échelle suivies d’étapes de purification pour isoler le produit souhaité. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté de la Fenclonine .

Types de réactions :

Oxydation : La Fenclonine peut subir des réactions d’oxydation, en particulier au niveau du groupe amine, conduisant à la formation de divers dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents dérivés aminés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydroxyde de sodium.

Principaux produits formés :

Oxydation : Dérivés oxydés de la Fenclonine.

Réduction : Dérivés aminés.

Substitution : Dérivés substitués de la phénylalanine.

4. Applications de la recherche scientifique

La Fenclonine est largement utilisée dans la recherche scientifique pour étudier les effets de la déplétion de la sérotonine. Elle a des applications dans :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et études.

Biologie : Utilisée pour étudier le rôle de la sérotonine dans les processus biologiques.

Médecine : Utilisée expérimentalement pour traiter des affections comme le syndrome carcinoïde et pour étudier les effets de la déplétion de la sérotonine sur l’humeur et le comportement.

Industrie : Utilisée dans la synthèse d’autres composés chimiques et de produits pharmaceutiques.

Applications De Recherche Scientifique

Fenclonine is widely used in scientific research to study the effects of serotonin depletion. It has applications in:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed to investigate the role of serotonin in biological processes.

Medicine: Used experimentally to treat conditions like carcinoid syndrome and to study the effects of serotonin depletion on mood and behavior.

Industry: Utilized in the synthesis of other chemical compounds and pharmaceuticals.

Mécanisme D'action

La Fenclonine exerce ses effets en inhibant de manière irréversible la tryptophane hydroxylase, l’enzyme limitante dans la biosynthèse de la sérotonine. Cette inhibition entraîne une réduction significative des taux de sérotonine dans le cerveau et les autres tissus. La déplétion de la sérotonine affecte divers processus physiologiques, notamment la régulation de l’humeur, le sommeil et l’appétit .

Composés similaires :

α-méthyl-para-tyrosine (AMPT) : Un autre inhibiteur de la synthèse des catécholamines.

para-chloroamphétamine (PCA) : Un composé qui épuise les taux de sérotonine.

Télotristate éthylique : Un inhibiteur de la tryptophane hydroxylase utilisé pour traiter le syndrome carcinoïde.

Comparaison : La Fenclonine est unique dans son inhibition irréversible de la tryptophane hydroxylase, ce qui conduit à une déplétion durable de la sérotonine. En revanche, des composés comme l’AMPT et la PCA ont des mécanismes d’action différents et ciblent des enzymes ou des voies différentes. Le télotristate éthylique, bien qu’il inhibe également la tryptophane hydroxylase, est utilisé cliniquement et présente un profil de sécurité différent de celui de la Fenclonine .

Comparaison Avec Des Composés Similaires

α-Methyl-para-tyrosine (AMPT): Another inhibitor of catecholamine synthesis.

para-Chloroamphetamine (PCA): A compound that depletes serotonin levels.

Telotristat ethyl: A tryptophan hydroxylase inhibitor used to treat carcinoid syndrome.

Comparison: Fenclonine is unique in its irreversible inhibition of tryptophan hydroxylase, leading to long-lasting serotonin depletion. In contrast, compounds like AMPT and PCA have different mechanisms of action and target different enzymes or pathways. Telotristat ethyl, while also inhibiting tryptophan hydroxylase, is used clinically and has a different safety profile compared to fenclonine .

Activité Biologique

2-Azaniumyl-3-(4-chlorophenyl)propanoate, also known as 4-chlorophenylalanine propanoate, is a quaternary ammonium compound with the molecular formula C₉H₁₀ClNO₂. This compound features a chlorinated aromatic ring , which contributes to its unique chemical properties and biological activities. The azanium group enhances its solubility in polar solvents, influencing its biological interactions and pharmacological potential.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the azanium group indicates that it can interact with various biological targets, potentially affecting enzyme activity and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 201.64 g/mol |

| Solubility | Soluble in polar solvents |

| Toxicity | Acute toxic; irritant |

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in pharmacological contexts. Its structure suggests potential interactions with various biological targets, including:

- Antimicrobial Activity : Compounds with similar structures often show antimicrobial properties, which may extend to this compound. This compound's chlorinated aromatic ring may enhance its effectiveness against certain pathogens.

- Enzyme Inhibition : The azanium group can influence enzyme activity by acting as a competitive inhibitor in biochemical pathways, potentially affecting metabolic processes.

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

- Antimicrobial Properties : A study demonstrated that derivatives of chlorinated phenylalanine exhibit varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorinated phenyl group was linked to increased potency against specific strains.

- Pharmacological Applications : Research has suggested that compounds with similar structures can serve as precursors for developing new pharmaceuticals targeting neurological disorders due to their ability to cross the blood-brain barrier effectively.

- Toxicological Studies : Investigations into the toxicity of related compounds indicate that while some exhibit therapeutic effects, they also pose risks of acute toxicity and irritant effects, necessitating careful evaluation in clinical settings.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the uniqueness of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenylalanine | Contains a chlorinated phenyl group | Amino acid derivative used in protein synthesis |

| 2-Methyl-4-chlorophenylalanine | Methyl substitution on the phenyl ring | May exhibit altered biological activity |

| 3-Chloro-2-methylpropanoic acid | Chlorine substitution on a propanoic acid backbone | Different reactivity due to propanoic acid structure |

Propriétés

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGWMJHCCYYCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51274-82-9 (hydrochloride) | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045139 | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Administration of the specific serotonin depletor p-chlorophenylalanine to rats resulted in marked inhibition of tryptophan hydroxylase of the brain. The enzyme inhibition can be correlated with and is assumed to be responsible for brain serotonin depletion. Although p-chlorophenylalanine is a competitive inhibitor of tryptophan hydroxylase in vitro, it causes an irreversible inactivation of the enzyme in vivo. The findings also support the conclusion that tryptophan hydroxylation is the rate-limiting step in serotonin biosynthesis. | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

7424-00-2, 1991-78-2 | |

| Record name | 4-Chloro-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclonine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylalanine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fenclonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(p-chlorophenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5J7E3L9SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C | |

| Record name | Fenclonine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7747 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.